3'-フルオロ-3'-デオキシアデノシン

概要

説明

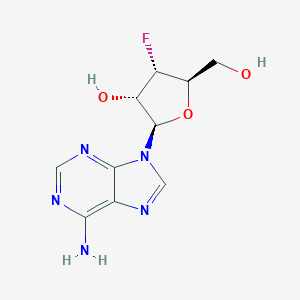

3’-デオキシ-3’-フルオロアデノシンは、その顕著な抗ウイルス性および抗腫瘍性で知られるフッ素化ヌクレオシドアナログです。この化合物はアデノシンと構造的に類似していますが、リボース環の3’位に水酸基に代わってフッ素原子を特徴としています。 この修飾はユニークな生化学的特性を付与し、さまざまな科学研究分野で価値のある分子となっています .

2. 製法

合成経路と反応条件: 3’-デオキシ-3’-フルオロアデノシンの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、メチル2-O-ベンジル-5-O-t-ブチルジメチルシリル-β-D-キシロフラノシドから始まります。主な手順は以下のとおりです。

- トリフラートを形成することにより、O-3位を活性化する。

- C-3位に立体特異的にフッ化物イオンを導入するための求核置換反応 .

- 最終生成物を得るための、一鍋反応における脱シリル化と酸性メタノール分解 .

工業的生産方法: 3’-デオキシ-3’-フルオロアデノシンの工業的生産方法は、一般には公表されていません。ラボ環境で使用されている合成経路は、反応条件と精製プロセスの適切な変更を加えることで、工業的な需要に対応するためにスケールアップできます。

科学的研究の応用

3’-Deoxy-3’-fluoroadenosine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other fluorinated nucleosides.

Biology: Studied for its effects on cellular processes and enzyme activities.

Medicine: Investigated for its antiviral properties against viruses like tick-borne encephalitis virus, Zika virus, and West Nile virus.

Industry: Utilized in the development of antiviral and anticancer drugs.

作用機序

3’-デオキシ-3’-フルオロアデノシンの作用機序は、核酸への組み込みを含み、DNA合成の阻害とアポトーシスの誘導につながります。 この化合物は、核酸の複製と転写に活性な重要なウイルスまたは細胞酵素を標的にすることで、抗ウイルス効果と抗腫瘍効果を発揮します .

類似化合物:

3’-デオキシ-3’-フルオロイノシン: 抗リーシュマニア活性を持つ別のフッ素化ヌクレオシド.

フルダラビン: 慢性リンパ性白血病の治療に使用されるプリンヌクレオシドアナログ。

クロファラビン: 強力な抗腫瘍活性を持つヌクレオシドアナログ。

独自性: 3’-デオキシ-3’-フルオロアデノシンは、3’位に特定のフッ素置換があるため、独特です。これは、他のヌクレオシドアナログと比較して、抗ウイルス薬と抗腫瘍薬としての安定性と有効性を高めます。 この修飾により、他のヌクレオシドアナログと比較して、抗ウイルス薬と抗腫瘍薬としての安定性と有効性が向上します .

生化学分析

Biochemical Properties

3’-Fluoro-3’-deoxyadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It has been shown to be active against a wide range of viruses, including DNA viruses such as poxvirus and RNA viruses like poliovirus and Coxsackie B virus . The compound interacts with various enzymes and proteins, notably inhibiting S-adenosylhomocysteine hydrolase, which is essential for viral replication . This inhibition disrupts the methylation processes necessary for viral RNA synthesis, thereby impeding viral proliferation.

Cellular Effects

The effects of 3’-Fluoro-3’-deoxyadenosine on cellular processes are profound. It has been observed to inhibit cell proliferation and the incorporation of thymidine and uridine into replicating cells . This compound influences cell signaling pathways by interfering with RNA synthesis, particularly in virus-infected cells. Additionally, 3’-Fluoro-3’-deoxyadenosine has been shown to enhance the replication of certain viruses under specific conditions, highlighting its complex role in cellular metabolism .

Molecular Mechanism

At the molecular level, 3’-Fluoro-3’-deoxyadenosine exerts its effects through several mechanisms. It binds to and inhibits S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine, which in turn inhibits methylation reactions essential for viral RNA synthesis . The compound also utilizes the nucleoside transport system for cell entry, which is crucial for its antiviral activity . Furthermore, it preferentially inhibits viral RNA synthesis over cellular RNA synthesis, making it a selective antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Fluoro-3’-deoxyadenosine have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its antiviral activity over extended periods . Long-term studies have shown that 3’-Fluoro-3’-deoxyadenosine can lead to sustained inhibition of viral replication and reduced viral load in infected cells . Its effects on cellular function can vary, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of 3’-Fluoro-3’-deoxyadenosine in animal models have been dose-dependent. At lower doses, the compound effectively inhibits viral replication without significant adverse effects . At higher doses, it can cause toxicity, including suppression of bone marrow function and hepatotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

3’-Fluoro-3’-deoxyadenosine is involved in several metabolic pathways, primarily through its interaction with enzymes such as S-adenosylhomocysteine hydrolase . The compound’s fluorine atom enhances its stability and resistance to enzymatic degradation, allowing it to persist longer in the cellular environment . This stability is crucial for its antiviral activity, as it ensures prolonged inhibition of viral replication.

Transport and Distribution

The transport and distribution of 3’-Fluoro-3’-deoxyadenosine within cells and tissues are mediated by nucleoside transporters . These transporters facilitate the compound’s entry into cells, where it can exert its antiviral effects. Once inside the cell, 3’-Fluoro-3’-deoxyadenosine is distributed throughout the cytoplasm and nucleus, where it interacts with various biomolecules . Its distribution is essential for its antiviral activity, as it needs to reach viral replication sites to be effective.

Subcellular Localization

3’-Fluoro-3’-deoxyadenosine is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is critical for its function, as it allows the compound to interact with viral RNA and inhibit its synthesis. The presence of the fluorine atom at the 3’ position enhances the compound’s ability to penetrate cellular compartments and reach its targets . Additionally, 3’-Fluoro-3’-deoxyadenosine may undergo post-translational modifications that further influence its localization and activity within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroadenosine typically involves a multi-step process. One common method starts with methyl 2-O-benzyl-5-O-t-butyldimethylsilyl-β-D-xylofuranoside. The key steps include:

- Activation of the O-3 position by forming a triflate.

- Nucleophilic displacement to introduce the fluoride ion in a stereospecific manner at the C-3 position .

- Desilylation and acidic methanolysis in a single pot to yield the final product .

Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-fluoroadenosine are not extensively documented in the public domain. the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

化学反応の分析

反応の種類: 3’-デオキシ-3’-フルオロアデノシンは、以下を含むさまざまな化学反応を起こします。

置換反応: 3’位のフッ素原子は求核置換反応に関与する可能性があります。

酸化と還元: この化合物は、酸化と還元反応を起こす可能性がありますが、これらの反応はあまり一般的ではありません。

一般的な試薬と条件:

求核置換: トリフラートやフッ化物イオンなどの試薬がよく使用されます。

酸化: 過マンガン酸カリウムなどの酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換反応により、さまざまなフッ素化誘導体を生成できます .

4. 科学研究における用途

3’-デオキシ-3’-フルオロアデノシンは、科学研究で幅広い用途を持っています。

化学: その他のフッ素化ヌクレオシドの合成における中間体として使用されます。

生物学: 細胞プロセスと酵素活性に対する影響について研究されています。

医学: ダニ媒介性脳炎ウイルス、ジカウイルス、西ナイルウイルスなどのウイルスに対する抗ウイルス性について調査されています.

産業: 抗ウイルス薬と抗がん剤の開発に使用されます。

類似化合物との比較

3’-Deoxy-3’-fluoroinosine: Another fluorinated nucleoside with antileishmanial activity.

Fludarabine: A purine nucleoside analogue used in the treatment of chronic lymphocytic leukemia.

Clofarabine: A nucleoside analogue with potent antitumor activity.

Uniqueness: 3’-Deoxy-3’-fluoroadenosine is unique due to its specific fluorine substitution at the 3’ position, which imparts distinct biochemical properties. This modification enhances its stability and efficacy as an antiviral and antitumor agent compared to other nucleoside analogues .

生物活性

3'-Fluoro-3'-deoxyadenosine (3'-F-3'-dA) is a nucleoside analogue that has garnered significant attention due to its antiviral and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

3'-F-3'-dA is characterized by the substitution of a fluorine atom at the 3' position of the ribose sugar, which alters its biochemical interactions compared to natural adenosine. This modification enhances its stability against enzymatic degradation and influences its interaction with viral and cellular targets.

Research indicates that 3'-F-3'-dA exhibits broad-spectrum antiviral activity against several viruses, including flaviviruses such as the Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV). The compound acts primarily by inhibiting viral replication through incorporation into viral RNA, leading to termination of viral genome synthesis.

In Vitro Studies

In vitro studies have demonstrated that 3'-F-3'-dA has low-micromolar antiviral effects, with effective concentrations (EC50) ranging from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM against various viruses . Importantly, it exhibits minimal cytotoxicity up to concentrations of 25 μM, although it does show cytostatic effects at higher concentrations (>12.5 μM) .

| Virus | EC50 (μM) | Cytotoxicity | Notes |

|---|---|---|---|

| Tick-Borne Encephalitis | 1.1 ± 0.1 | Low | Effective in neural cell lines |

| Zika Virus | 4.7 ± 1.5 | Low | Significant antiviral effect |

| West Nile Virus | Variable | Low | Broad-spectrum efficacy |

In Vivo Studies

In vivo studies further support the antiviral efficacy of 3'-F-3'-dA. For instance, it has been shown to inhibit tail lesion formation in mice infected with vaccinia virus . Additionally, it demonstrated significant antiviral activity in mouse models for TBEV and WNV infections, reinforcing its potential as a therapeutic agent against emerging viral threats .

Anticancer Activity

While primarily studied for its antiviral properties, 3'-F-3'-dA also exhibits anticancer activity. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving adenosine receptors and death receptors . The compound's ability to modulate cellular pathways associated with tumor growth presents opportunities for further exploration in cancer therapy.

Case Studies

Several case studies have highlighted the effectiveness of 3'-F-3'-dA in both laboratory and clinical settings:

- Case Study on Flavivirus Inhibition : A study evaluated the compound's efficacy against ZIKV in vitro and found that it significantly reduced viral load in infected cells without causing cytotoxic effects .

- Anticancer Efficacy : Another investigation focused on glioma cell lines where 3'-F-3'-dA was shown to activate apoptotic pathways, suggesting potential for use in glioblastoma treatment .

特性

IUPAC Name |

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDAWXDDXYQEJJ-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226033 | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75059-22-2 | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075059222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。